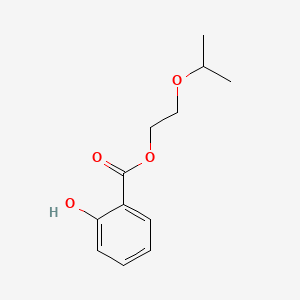

2-Isopropoxyethyl salicylate

CAS No.: 79915-74-5

Cat. No.: VC3886016

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79915-74-5 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 2-propan-2-yloxyethyl 2-hydroxybenzoate |

| Standard InChI | InChI=1S/C12H16O4/c1-9(2)15-7-8-16-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 |

| Standard InChI Key | KFBPVHFUHYKWIF-UHFFFAOYSA-N |

| SMILES | CC(C)OCCOC(=O)C1=CC=CC=C1O |

| Canonical SMILES | CC(C)OCCOC(=O)C1=CC=CC=C1O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Isopropoxyethyl salicylate is defined by the systematic name 2-propan-2-yloxyethyl 2-hydroxybenzoate. Its structure combines a salicylic acid backbone (2-hydroxybenzoic acid) with an isopropoxyethyl ester group. The molecular architecture is represented by the SMILES notation CC(C)OCCOC(=O)C1=CC=CC=C1O, which delineates the isopropyl ether linkage (-O-C(CH₃)₂), an ethylene glycol spacer (-OCH₂CH₂O-), and the ester-bound salicylate moiety . The InChIKey KFBPVHFUHYKWIF-UHFFFAOYSA-N further encodes its stereochemical and connectivity details .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Data

The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, range from 149.8 Ų for the [M+H]+ adduct to 160.5 Ų for [M+Na]+ . These metrics are critical for analytical identification in complex matrices. Computational models further suggest moderate polarity, aligning with its logP value (estimated 2.1–2.5), which influences solubility and partitioning behavior .

Synthesis and Manufacturing

Esterification Pathways

The synthesis of 2-isopropoxyethyl salicylate follows classic esterification protocols, wherein salicylic acid reacts with isopropoxyethanol under acidic catalysis. This mirrors methodologies documented for analogous esters, such as methyl salicylate, where sulfuric acid facilitates protonation of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by the alcohol .

Table 2: Comparative Synthesis Routes for Salicylate Esters

Purification and Isolation

Post-synthesis, liquid-liquid extraction using dichloromethane (CH₂Cl₂) and aqueous sodium bicarbonate is employed to isolate the ester from unreacted precursors . Subsequent drying with anhydrous sodium sulfate and solvent evaporation yield the purified product. Chromatographic methods may further refine purity, though specific protocols for 2-isopropoxyethyl salicylate remain unreported in accessible literature.

Physicochemical Properties and Stability

Thermal and Optical Properties

The compound’s boiling point (281.2°C) and flash point (97.8°C) suggest moderate thermal stability, suitable for applications requiring low volatility . Its refractive index (1.517) aligns with aromatic esters, indicating compatibility with polymer matrices in material science .

Solubility and Partitioning

While explicit solubility data are lacking, the ester’s logP (estimated 2.1–2.5) implies lipophilicity, favoring miscibility with organic solvents like ethanol or dimethyl sulfoxide (DMSO). Aqueous solubility is likely limited, necessitating surfactants for biomedical formulations.

Applications and Industrial Relevance

Pharmaceutical and Cosmetic Formulations

Salicylate esters are recognized for anti-inflammatory and keratolytic properties. While 2-ethylhexyl salicylate (EHS) is a common UV filter , the isopropoxyethyl variant’s photoprotective efficacy remains unstudied. Its delayed dermal absorption, inferred from EHS toxicokinetics , could theoretically reduce systemic exposure, warranting further investigation.

Regulatory and Environmental Considerations

No specific regulations govern 2-isopropoxyethyl salicylate, though general ester guidelines apply. The European Chemicals Agency (ECHA) lists it under EC number 279-348-2, with no current restrictions under REACH . Environmental persistence and bioaccumulation potential are unknown, highlighting a critical research gap.

Future Research Directions

-

Synthetic Optimization: Empirical validation of esterification conditions to improve yield.

-

Application Trials: Efficacy testing in sunscreens, fragrances, and topical pharmaceuticals.

-

Toxicological Studies: In vivo models to assess chronic exposure risks.

-

Environmental Impact: Biodegradation and ecotoxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume